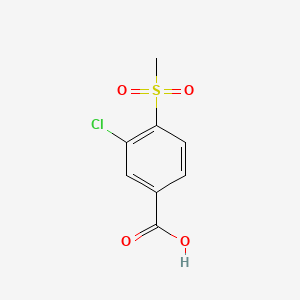

3-Chloro-4-(methylsulfonyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-4-(methylsulfonyl)benzoic acid (CAS: Not explicitly provided; exact mass: 234.00205 ) is a substituted benzoic acid derivative characterized by a chlorine atom at the 3-position and a methylsulfonyl (-SO2CH3) group at the 4-position of the aromatic ring. Its molecular formula is C8H6ClO4S, with a molecular weight of 234.65 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid can be achieved through several methods. One common approach involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. This process typically uses a Cu(I)- and HNO3-catalyzed oxidation reaction under specific conditions: 160°C, oxygen pressure of 1.5 MPa, and a 25 wt% concentration of HNO3 . The reaction yields this compound with high purity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These methods are designed to maximize yield and minimize environmental impact. The use of catalytic systems, such as Co(OAc)2/NaBr/AcOH, allows for efficient oxidation with reduced waste .

化学反应分析

Types of Reactions

3-Chloro-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the benzene ring.

Substitution: The chlorine atom and methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid (HNO3) and oxygen (O2) under high pressure and temperature.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like sodium hydroxide (NaOH) and various catalysts facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher-order acids, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.

科学研究应用

3-Chloro-4-(methylsulfonyl)benzoic acid has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical agents.

Industry: It is utilized in the production of herbicides and other agrochemicals

作用机制

The mechanism by which 3-Chloro-4-(methylsulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include oxidative stress responses and signal transduction mechanisms .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Chloro-4-(methylsulfonyl)benzoic Acid

A key positional isomer, 2-chloro-4-(methylsulfonyl)benzoic acid , differs in the placement of the chlorine atom (2-position vs. 3-position). This structural variation impacts electronic distribution and steric effects:

- Acidity : The 3-chloro isomer may exhibit stronger acidity due to closer proximity of the electron-withdrawing -Cl and -SO2CH3 groups, enhancing resonance stabilization of the deprotonated carboxylate.

- Applications: The 2-chloro isomer is noted in high-purity research-grade formulations, suggesting its utility in pharmaceutical intermediates .

Halogen-Substituted Analogs: 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Replacing chlorine with fluorine (3-fluoro-4-(methylsulfonyl)benzoic acid , CAS: 185945-88-4) alters physicochemical properties:

Sulfonyl Group Variants: Sulfamoyl and Chlorosulfonyl Derivatives

- 3-Sulfamoyl-4-chlorobenzoic acid (CAS: 35442-36-5): The -SO2NH2 group is less lipophilic than -SO2CH3, affecting membrane permeability. This derivative is a precursor to diuretics like metolazone .

- 4-Chloro-3-(chlorosulfonyl)benzoic acid (CAS: 2494-79-3): The reactive -SO2Cl group enables further functionalization, as seen in the synthesis of bumetanide, a loop diuretic .

Heterocyclic and Complex Derivatives

- 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid : A chlorthalidone impurity, highlighting the role of sulfamoyl groups in antihypertensive drug chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Effects on Reactivity and Bioactivity

| Substituent Combination | Electronic Effect | Potential Impact on Bioactivity |

|---|---|---|

| -Cl (3) + -SO2CH3 (4) | Strong electron-withdrawing | Enhanced acidity, metabolic stability |

| -Cl (2) + -SO2CH3 (4) | Moderate resonance stabilization | Intermediate reactivity in synthesis |

| -F (3) + -SO2CH3 (4) | High electronegativity | Improved pharmacokinetics |

| -SO2Cl (3) + -Cl (4) | High reactivity (chlorosulfonyl) | Versatile intermediate for derivatization |

生物活性

3-Chloro-4-(methylsulfonyl)benzoic acid is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a methylsulfonyl group attached to a benzoic acid moiety. This structural configuration enhances its solubility and reactivity, making it suitable for various biological applications.

Molecular Formula

- Molecular Formula : C₈H₉ClO₃S

- Molecular Weight : 218.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research suggests that it may act as an oxidant, influencing various molecular pathways and potentially leading to therapeutic effects or adverse reactions depending on the context of exposure.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit moderate antimicrobial properties. For instance, compounds synthesized from this structure have shown efficacy against certain Gram-positive bacteria and fungi.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound derivative | Moderate | Staphylococcus aureus, Candida albicans |

Allergic Reactions and Occupational Sensitization

A significant aspect of the biological activity of this compound pertains to its potential as an allergen. A case study reported six instances of occupational asthma, rhinitis, and contact urticaria linked to exposure in a chemical manufacturing setting. The sensitization rate among exposed workers was approximately 8%, with higher rates observed in production workers.

Case Study Summary:

- Location : Chemical factory producing this compound.

- Symptoms : Respiratory issues and skin reactions.

- Sensitization Rate :

- Overall: 8%

- Production Workers: 25%

Synthesis and Evaluation

The synthesis of this compound typically involves nucleophilic substitution reactions. The resulting compounds have been evaluated for their biological activities through various in vitro assays.

-

Synthesis Method :

- Reaction between chlorinated benzenesulfonyl chloride and chloroacetic acid.

- Yield: Approximately 90% with high purity (>97%).

-

Biological Assays :

- Antimicrobial assays demonstrated moderate effectiveness against selected pathogens.

- Toxicity assessments indicated varying degrees of safety profiles among synthesized derivatives.

常见问题

Q. Basic: What are the common synthetic routes for 3-Chloro-4-(methylsulfonyl)benzoic acid, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves two key steps:

- Chlorination: Introduce a chlorine atom at the 3-position of a benzoic acid precursor. For example, 4-(methylsulfonyl)benzoic acid can be chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–80°C) .

- Sulfonation: The methylsulfonyl group may be introduced via oxidation of a methylsulfanyl precursor. For instance, oxidizing 3-chloro-4-(methylsulfanyl)benzoic acid with potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under reflux conditions can yield the sulfonyl derivative .

Optimization Tips: Use catalytic FeCl₃ during chlorination to enhance regioselectivity , and monitor reaction progress via thin-layer chromatography (TLC) to avoid over-oxidation.

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm substituent positions. For example, the sulfonyl group’s electron-withdrawing effect deshields nearby protons, shifting signals downfield .

- IR Spectroscopy: Key peaks include the S=O stretch (~1350–1150 cm⁻¹) and C=O stretch (~1680 cm⁻¹) from the carboxylic acid group .

- Mass Spectrometry (HRMS): Confirm molecular weight (C₈H₇ClO₄S, theoretical 234.57 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolve crystal structure to validate regiochemistry, especially when distinguishing between sulfonyl and sulfamoyl derivatives .

Q. Advanced: How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

The sulfonyl group is a strong electron-withdrawing group, which:

- Activates the Aromatic Ring: Directs electrophilic substitution to the ortho/para positions relative to itself.

- Enhances Leaving Group Ability: Facilitates nucleophilic aromatic substitution (NAS) at the chlorine atom. For example, replacing Cl with amines (e.g., NH₃) under basic conditions (NaOH, 60°C) yields 3-amino-4-(methylsulfonyl)benzoic acid .

Experimental Validation: Perform kinetic studies using varying nucleophiles (e.g., OH⁻, CN⁻) and monitor reaction rates via HPLC to quantify activation effects .

Q. Advanced: What computational methods predict feasible synthetic pathways for this compound?

Methodological Answer:

- Retrosynthetic Analysis: Tools like Pistachio or Reaxys databases can propose precursor molecules, such as 4-(methylsulfonyl)benzoic acid or methylsulfanyl derivatives .

- DFT Calculations: Model transition states for chlorination or sulfonation steps to identify energy barriers. For instance, calculate activation energies for SOCl₂ vs. PCl₅ in chlorination .

- Machine Learning: AI models trained on reaction databases (e.g., BKMS_METABOLIC) can prioritize high-yield routes and flag side reactions .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Comparative Assays: Test the compound against analogs (e.g., 3-chloro-4-(dimethylsulfamoyl)benzoic acid) in enzyme inhibition assays (e.g., COX-2 or kinase targets) to isolate structural determinants of activity .

- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify confounding variables like purity or solvent effects .

- Mechanistic Profiling: Use techniques like surface plasmon resonance (SPR) to measure binding kinetics to suspected targets, clarifying discrepancies in IC₅₀ values .

Q. Basic: What are the solubility and stability profiles of this compound under various conditions?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and sulfonyl groups. Conduct solubility tests at 25°C using the shake-flask method .

- Stability:

- pH Sensitivity: Stable in acidic conditions (pH 2–4) but hydrolyzes in strong bases (pH >10). Monitor degradation via UV-Vis spectroscopy at λ_max ~260 nm .

- Thermal Stability: Decomposes above 200°C. Use thermogravimetric analysis (TGA) to determine safe storage temperatures .

Q. Advanced: What mechanistic insights exist for the oxidation of methylsulfanyl to methylsulfonyl groups in this compound?

Methodological Answer:

- Stepwise Mechanism:

- Formation of Sulfoxide Intermediate: Reaction with KMnO₄ in acidic conditions generates 3-chloro-4-(methylsulfinyl)benzoic acid.

- Further Oxidation: Prolonged heating converts sulfoxide to sulfonyl via a radical mechanism, confirmed by EPR spectroscopy .

- Catalytic Optimization: Adding MnO₂ as a catalyst reduces reaction time from 24 h to 6 h. Track intermediates using LC-MS .

Q. Advanced: How can researchers design derivatives to enhance this compound’s bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Modify the Sulfonyl Group: Replace with sulfonamide to improve solubility (e.g., 3-chloro-4-sulfamoylbenzoic acid) .

- Introduce Halogens: Add fluorine at the 2-position to enhance membrane permeability .

- Synthetic Strategy: Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups at the 4-position, followed by in vitro cytotoxicity screening .

属性

IUPAC Name |

3-chloro-4-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBPBQPKQRWCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。